molecular formula C12H13N3O B5856890 N-(1-allyl-1H-benzimidazol-2-yl)acetamide

N-(1-allyl-1H-benzimidazol-2-yl)acetamide

Cat. No. B5856890
M. Wt: 215.25 g/mol
InChI Key: FRMWHAHXFUIWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-allyl-1H-benzimidazol-2-yl)acetamide, also known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABAM is a benzimidazole derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)acetamide is not yet fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, this compound may also exert its antifungal and antibacterial activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, this compound may also exert its antifungal and antibacterial activity by disrupting the cell membrane of the microorganisms.

Advantages and Limitations for Lab Experiments

N-(1-allyl-1H-benzimidazol-2-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to exhibit potent activity against various cancer cell lines, fungi, and bacteria. However, there are also some limitations to using this compound in laboratory experiments. This compound has not yet been extensively studied in vivo, and its toxicity profile is not yet fully understood. In addition, the mechanism of action of this compound is not yet fully understood, which limits its potential applications.

Future Directions

Despite the limitations, N-(1-allyl-1H-benzimidazol-2-yl)acetamide has shown promising results in various scientific research studies. There are several future directions for research on this compound. One area of research is the development of this compound derivatives with improved anticancer, antifungal, and antibacterial activity. Another area of research is the investigation of the toxicity profile of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Overall, this compound has the potential to be a valuable compound in various fields, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)acetamide involves the reaction of 2-aminobenzimidazole with allyl chloride in the presence of sodium hydride and dimethylformamide. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(1-allyl-1H-benzimidazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an antifungal and antibacterial agent. Studies have shown that this compound exhibits potent activity against various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

N-(1-prop-2-enylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-8-15-11-7-5-4-6-10(11)14-12(15)13-9(2)16/h3-7H,1,8H2,2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMWHAHXFUIWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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